molecular formula C14H12F6N2O3 B2657226 5-Acetyl-4-hydroxy-4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one CAS No. 1005074-21-4

5-Acetyl-4-hydroxy-4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one

Cat. No.: B2657226
CAS No.: 1005074-21-4
M. Wt: 370.251
InChI Key: XTKAMUGCTADIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetyl-4-hydroxy-4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one is a useful research compound. Its molecular formula is C14H12F6N2O3 and its molecular weight is 370.251. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Crystallography

Research on compounds similar to "5-Acetyl-4-hydroxy-4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one" often focuses on their structural characterization. For instance, studies involving the crystallography of benzodiazepines and related structures provide insights into their molecular conformations and potential interactions with biological targets (M. Rida et al., 2011).

Synthetic Methods and Chemical Reactions

The synthesis and reactivity of fluorinated compounds are of significant interest due to their potential applications in medicinal chemistry and materials science. Research on methods to synthesize and manipulate compounds with trifluoromethyl groups and diazines highlights innovative approaches to construct complex molecules with potential therapeutic applications (E. Schreiner & E. Zbiral, 1990).

Photophysical and Photochemical Properties

Compounds containing diazirine or trifluoromethyl groups have been explored for their photophysical and photochemical properties. These studies have implications for the development of photoaffinity labels for biological research, demonstrating how structural modifications can influence the reactivity and stability of photoactivatable probes (V. Chowdhry et al., 1976).

Antioxidant Activities and Biological Implications

Research on phenolic derivatives with similar structures to the specified compound has explored their roles as antioxidants, providing insights into how these molecules can influence cellular processes and potentially mitigate oxidative stress (T. Dinis et al., 1994).

Potential for Fluorescent Probes and Sensors

The development of fluorescent probes based on the structural motifs related to "this compound" could be envisioned. Studies on BODIPY dyes and hydroxyaryl derivatives indicate the potential for creating sensitive and selective sensors for various applications, including pH sensing and bioimaging (Mukulesh Baruah et al., 2005).

Properties

IUPAC Name

5-acetyl-4-hydroxy-4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F6N2O3/c1-6(23)9-10(7-2-4-8(5-3-7)13(15,16)17)21-11(24)22-12(9,25)14(18,19)20/h2-5,9-10,25H,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKAMUGCTADIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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